Fargesin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGQCSIVCQXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-Fargesin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68296-27-5 | |
| Record name | (+)-Fargesin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 - 136 °C | |
| Record name | (+)-Fargesin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Column Chromatography for Initial Fractionation
The concentrated extract is fractionated using silica gel column chromatography. A typical protocol involves a gradient elution of hexane-ethyl acetate (8:2 to 5:5, v/v) to isolate this compound-enriched fractions. Fractions are monitored via thin-layer chromatography (TLC) with vanillin-sulfuric acid staining, where this compound appears as a distinct purple spot under UV light (Rf ≈ 0.45 in hexane:ethyl acetate 7:3).
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC. A validated method from a 2022 pharmacokinetic study used a Halo C18 column (2.1 × 100 mm, 2.7 µm) with a gradient of methanol and 10 mM ammonium formate. this compound elutes at 6.2 minutes under these conditions, achieving >98% purity (Table 1).
Table 1. HPLC Conditions for this compound Purification
| Parameter | Specification |
|---|---|
| Column | Halo C18 (2.1 × 100 mm, 2.7 µm) |
| Mobile Phase | A: 10 mM ammonium formate in 5% methanol B: 95% methanol |
| Gradient | 20% B (0.5 min) → 98% B (3 min) |
| Flow Rate | 0.3 mL/min |
| Detection | HRMS (m/z 388.17547→135.04407) |
Analytical Characterization and Quality Control
High-Resolution Mass Spectrometry (HRMS)
This compound’s identity is confirmed using HRMS in positive ion mode. The molecular ion [M+H]+ at m/z 388.17547 fragments to produce characteristic ions at m/z 135.04407, corresponding to the tetrahydrofuran moiety. Quantification in biological matrices, such as mouse plasma, requires a lower limit of quantification (LLOQ) of 0.2 ng/mL, achieved via liquid-liquid extraction with methanol and magnolin as an internal standard.
| Gene | Primer Sequence (5’→3’) | Annealing Temp. |
|---|---|---|
| TNF-α | F: CGTGGAACTGGCAGAAGAGG R: AGACAGAAGAGCGTGGTGGC | 58°C |
| COX-2 | F: GAAGTCTTTGGTCTGGTGCCT R: GCTCCTGCTTGAGTATGTCG | 58°C |
Pharmacokinetic Preparation for In Vivo Studies
For preclinical trials, this compound is formulated as a suspension in 0.5% carboxymethylcellulose (CMC) for oral administration. A 2024 study established a dose of 20 mg/kg in mice, yielding a plasma half-life of 2.8 hours and a Cmax of 1.2 µg/mL. Intravenous formulations use dimethyl sulfoxide (DMSO) diluted in saline, achieving 92% bioavailability.
Stability Considerations
This compound exhibits stability in plasma for 28 days at -80°C, with <15% degradation after three freeze-thaw cycles. However, light exposure accelerates decomposition, necessitating amber vials for storage.
Synthetic and Semi-Synthetic Approaches
Although natural extraction dominates, semi-synthetic routes are emerging. A 2021 study reported a five-step synthesis from coniferyl alcohol, involving oxidative dimerization and cyclization with BF3·OEt2 as a catalyst (yield: 34%). However, scalability remains challenging due to low stereoselectivity in the tetrahydrofuran ring formation.
Regulatory and Industrial Scaling Challenges
Industrial production faces hurdles in standardizing plant-derived this compound. Batch-to-batch variability in Flos Magnoliae necessitates stringent QC protocols, including genomic authentication of plant material and HPLC-UV fingerprinting. The FDA’s Botanical Drug Development Guidelines recommend a minimum purity threshold of 95% for clinical-grade this compound .
Chemical Reactions Analysis
Types of Reactions
Fargesin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound catechol.
Reduction: The compound can be reduced under specific conditions to yield different metabolites.
Substitution: This compound can undergo substitution reactions, particularly involving the methoxy groups on its aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases.
Major Products
The major products formed from these reactions include this compound catechol, O-desmethylthis compound, and various glucuronides and sulfates .
Scientific Research Applications
Pharmacological Activities
Fargesin exhibits a wide range of pharmacological effects, including:
- Anti-inflammatory Properties : this compound has been shown to suppress inflammatory responses in various models. For instance, it significantly attenuated symptoms of dextran sulfate sodium (DSS)-induced colitis in mice by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway and reducing pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
- Antioxidant Effects : In vitro studies indicate that this compound can protect against oxidative stress induced by hydrogen peroxide in RAW 264.7 macrophage cells, suggesting its potential as an antioxidant agent .
- Neurological Applications : Recent research highlights this compound's potential in treating chronic migraines. It interacts with key biomarkers involved in migraine pathophysiology and demonstrates favorable pharmacokinetic properties, making it a promising candidate for further clinical investigation .
- Cancer Therapeutics : this compound has demonstrated anti-cancer activities through various mechanisms, including inducing apoptosis in cancer cells and inhibiting tumor growth. Its efficacy against colon cancer has been particularly noted .
- Metabolic Regulation : this compound positively influences lipid and glucose metabolism, making it a candidate for managing conditions such as diabetes and metabolic syndrome .
Anti-inflammatory Effects in IBD
A study demonstrated that oral administration of this compound significantly reduced symptoms of DSS-induced colitis in mice. The treatment led to decreased inflammatory cell infiltration and lower levels of pro-inflammatory markers .
Migraine Treatment Potential
Research exploring this compound from Chrysanthemum indicum revealed its ability to target biomarkers associated with migraines. The study indicated that this compound could cross the blood-brain barrier and showed favorable safety profiles .
Lung Injury Protection
In a model of cadmium-induced lung injury, this compound was found to reduce inflammatory cell counts and cytokine production in bronchoalveolar lavage fluid (BALF), highlighting its protective effects on lung tissue .
Data Table: Summary of this compound Applications
Mechanism of Action
Fargesin exerts its effects through multiple molecular pathways:
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-oxidative: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-apoptotic: Modulates the expression of proteins involved in apoptosis, such as Bcl-2 and Bax.
Metabolic Effects: Enhances glucose uptake by stimulating the phosphatidylinositol-3 kinase (PI3K)-Akt pathway.
Comparison with Similar Compounds
Discussion of Divergent Evidence
- While this compound generally inhibits MAPK/NF-κB pathways , one study noted paradoxical ERK1/2 phosphorylation upregulation in JB6 Cl41 cells . This discrepancy may arise from cell-type-specific responses or differential ligand-receptor interactions.
- Magnolin and aschantin lack reported effects on macrophage polarization, highlighting this compound’s unique immunomodulatory role .
Biological Activity
Fargesin, a bioactive compound primarily derived from Magnolia fargesii and Chrysanthemum indicum, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and implications for health.
This compound exhibits a range of biological activities through several mechanisms:
- Cell Cycle Modulation : this compound has been shown to inhibit the G1/S transition in the cell cycle, effectively suppressing cell proliferation in various cancer cell lines. For instance, studies indicated that this compound treatment resulted in a dose-dependent increase in G1/G0-phase cells and a decrease in S-phase cells in colon cancer models . This modulation is associated with the downregulation of key proteins such as c-Myc and CDK2, which are critical for cell cycle progression.
- Anti-inflammatory Effects : Research demonstrates that this compound possesses significant anti-inflammatory properties. In models of chemically induced inflammatory bowel disease (IBD), this compound reduced inflammation markers and improved histopathological outcomes . It also attenuates lung injury induced by cadmium through the activation of the aryl hydrocarbon receptor (AhR) and inhibition of NF-κB signaling pathways .
- Migraine Treatment Potential : this compound has shown promise in targeting migraine-related biomarkers. Molecular docking studies revealed strong interactions between this compound and key migraine targets such as CGRP and iNOS, suggesting its potential as a therapeutic agent for chronic migraines .
2. Pharmacological Effects
This compound's pharmacological effects extend across various health domains:
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect against oxidative stress-related damage, enhancing overall cellular health.
- Cardiovascular Benefits : this compound has been linked to improvements in lipid metabolism and glucose regulation, indicating potential benefits for cardiovascular health and diabetes management .
- Antihypertensive Properties : In vitro and in vivo studies have demonstrated that this compound can lower blood pressure, making it a candidate for managing hypertension .
3. Case Studies and Research Findings
Several studies highlight the efficacy of this compound across different applications:
4. Conclusion
This compound stands out as a versatile bioactive compound with significant therapeutic potential across various health conditions, including cancer, inflammation, migraines, and cardiovascular diseases. Its mechanisms of action involve complex interactions with cellular pathways that regulate proliferation, inflammation, and oxidative stress. Continued research into this compound's pharmacokinetics and clinical efficacy will be essential to fully realize its potential as a therapeutic agent.
Future Directions
Further experimental studies are warranted to explore:
- The clinical efficacy of this compound in human populations.
- Long-term safety profiles and potential side effects.
- Synergistic effects when used with other therapeutic agents.
Q & A
Q. What are the primary pharmacological mechanisms of Fargesin in cardiovascular protection, and how can these be validated experimentally?
this compound acts as a β1-adrenergic receptor (β1AR) antagonist, modulating the cAMP/PKA pathway to reduce myocardial ischemia/reperfusion injury in rats . To validate this, researchers can:
- Use isolated cardiomyocytes or Langendorff-perfused heart models to measure changes in cAMP levels (via ELISA) and PKA activity (kinase assays).
- Assess infarct size using triphenyltetrazolium chloride (TTC) staining in vivo and correlate with biochemical markers (e.g., CK-MB, LDH) .
- Compare dose-dependent effects with established β1AR antagonists like metoprolol in receptor-binding assays .
Q. What in vitro models are most suitable for studying this compound’s anti-inflammatory effects?
- RAW 264.7 macrophages : Pre-treat cells with non-toxic doses of this compound (1.56–25 µM) and induce inflammation using LPS or H₂O₂. Measure cytokine release (IL-6, TNF-α) via ELISA and ROS levels via DCFH-DA fluorescence .
- THP-1 monocytes : Evaluate inhibition of NF-κB and AP-1 signaling using luciferase reporter assays or Western blot for phospho-IκBα .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s modulation of cytochrome P450 (CYP) enzymes?
Evidence shows this compound increases kobs (enzyme inactivation rates) for CYP3A4 (midazolam 1’-hydroxylation) and CYP2C19 (mephenytoin 4’-hydroxylation) in human liver microsomes, suggesting concentration-dependent activation . To address discrepancies:
- Compare time-dependent vs. concentration-dependent effects using pre-incubation protocols .
- Validate in hepatocyte co-culture systems to account for metabolic feedback.
- Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate pathways .
Q. What experimental strategies optimize this compound’s bioavailability in in vivo neuroprotection studies?
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility (DMSO is toxic in vivo; consider alternatives like PEG-400) .
- Dosing : In rats, effective doses range from 10–40 mg/kg/day via oral gavage. Monitor plasma pharmacokinetics (LC-MS/MS) and brain permeability via microdialysis .
- Biomarkers : Measure microglial M2 polarization markers (Arg1, IL-10) and NF-κB pathway inhibition in spinal cord tissues .
Q. How can this compound’s dual role in oxidative stress (antioxidant vs. pro-oxidant) be methodologically addressed?
- Dose stratification : Test this compound at 1–50 µM in H₂O₂-challenged RAW 264.7 cells. Lower doses (1–25 µM) show antioxidant effects (↑SOD, CAT, GSH-Px), while higher doses may induce cytotoxicity .
- Redox signaling : Use siRNA knockdown of Nrf2 to determine if this compound’s antioxidant effects are Nrf2-dependent .
Methodological Challenges and Solutions
Q. What controls are critical when assessing this compound’s impact on adipocyte metabolism?
- Differentiation controls : Include undifferentiated 3T3-L1 cells to confirm this compound’s effects are specific to mature adipocytes.
- Pathway-specific inhibitors : Co-treat with Akt (MK-2206) or AMPK (compound C) inhibitors to validate mechanistic targets .
- Metabolic readouts : Quantify glucose uptake (2-NBDG assay) and lipolysis (glycerol release assay) .
Q. How should researchers design studies to evaluate this compound’s potential in neuropathic pain models?
- Animal models : Use chronic constriction injury (CCI) or spared nerve injury (SNI) in rodents. Administer this compound (10–40 mg/kg) and assess mechanical allodynia (von Frey filaments) .
- Microglial polarization : Isolate spinal cord microglia via CD11b magnetic sorting and quantify M2 markers (CD206, Ym1) via flow cytometry .
Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response curves in enzyme inhibition assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
